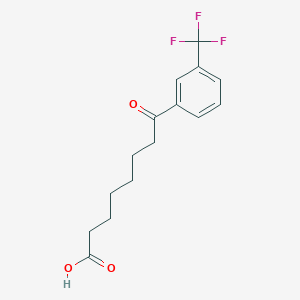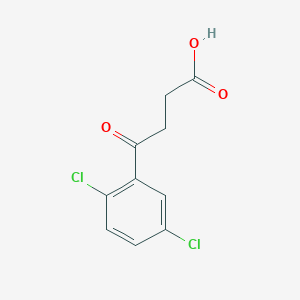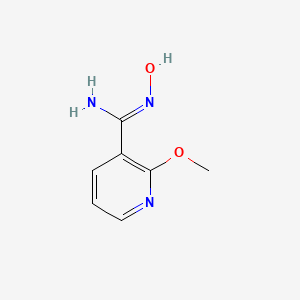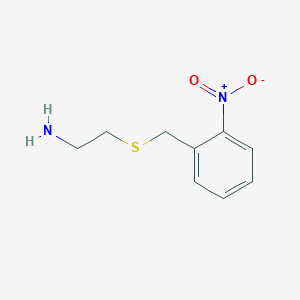
2-(2,4-Difluorobenzoyl)oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2,4-Difluorobenzoyl)oxazole” is a chemical compound with the linear formula C10H5F2NO2 . It has a molecular weight of 209.15 . The IUPAC name for this compound is (2,4-difluorophenyl)(1,3-oxazol-2-yl)methanone .
Synthesis Analysis
The synthesis of oxazole derivatives, including “2-(2,4-Difluorobenzoyl)oxazole”, has been a topic of interest in recent years . One of the most common strategies for preparing oxazole-based medicinal compounds is the van Leusen reaction, which is based on tosylmethylisocyanides (TosMICs) . Another technique involves combining diazoketones with amides in the presence of copper(II) triflate as the catalyst .
Molecular Structure Analysis
The molecular structure of “2-(2,4-Difluorobenzoyl)oxazole” consists of a five-membered heterocyclic ring containing one nitrogen atom and one oxygen atom . This structure allows the compound to form various non-covalent interactions, such as hydrophobic effects, Vanderwaals forces, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bonds .
Chemical Reactions Analysis
Oxazole derivatives, including “2-(2,4-Difluorobenzoyl)oxazole”, can undergo a variety of chemical reactions . For instance, they can be synthesized from diazoketones and amides in the presence of copper(II) triflate .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2,4-Difluorobenzoyl)oxazole” include a molecular weight of 209.15 and a linear formula of C10H5F2NO2 .
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
- Luo et al. (2012) demonstrated an efficient modular synthesis of 2,4-oxazoles using a gold-catalyzed oxidation strategy. This method highlights the use of bidentate ligands to modulate the reactivity of gold carbenes, facilitating the formation of oxazole rings, which are significant in various natural products (Luo, Ji, Li, & Zhang, 2012).
- Ferrer Flegeau, Popkin, and Greaney (2006) explored the functionalization of oxazole 2- and 4-positions using Suzuki coupling reactions. This methodology was effective for synthesizing a novel class of 4,4-linked dioxazoles (Ferrer Flegeau, Popkin, & Greaney, 2006).
Medicinal Chemistry
- Zhang, Zhao, and Zhou (2018) reviewed oxazole compounds, including 2-(2,4-Difluorobenzoyl)oxazole, for their diverse biological activities and potential as medicinal drugs. These compounds show promise in treating various diseases due to their ability to bind with enzymes and receptors in biological systems (Zhang, Zhao, & Zhou, 2018).
Coordination Chemistry
- Gómez, Muller, and Rocamora (1999) focused on the coordination chemistry of oxazoline ligands, closely related to oxazoles, emphasizing their role in asymmetric organic syntheses and transition metal catalysis (Gómez, Muller, & Rocamora, 1999).
Synthetic Methods and Applications
- Suga, Shi, and Ibata (1998) described the synthesis of 2,5-dihydro-1,2,4-oxadiazoles through a formal cycloaddition of oxazoles with nitrosobenzene, showcasing the versatility of oxazoles in synthetic chemistry (Suga, Shi, & Ibata, 1998).
- Hodgetts and Kershaw (2002) developed a methodology for the synthesis of variously substituted oxazoles from ethyl 2-chlorooxazole-4-carboxylate, demonstrating the potential of oxazole derivatives in synthetic applications (Hodgetts & Kershaw, 2002).
Direcciones Futuras
Oxazole derivatives, including “2-(2,4-Difluorobenzoyl)oxazole”, have been receiving attention from researchers globally due to their potential biological activities . Future research may focus on the rational design of more biologically active and less toxic derivatives of oxazoles as medicinal agents .
Propiedades
IUPAC Name |
(2,4-difluorophenyl)-(1,3-oxazol-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2NO2/c11-6-1-2-7(8(12)5-6)9(14)10-13-3-4-15-10/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTACQUAWKVSMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)C2=NC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642104 |
Source


|
| Record name | (2,4-Difluorophenyl)(1,3-oxazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Difluorobenzoyl)oxazole | |
CAS RN |
898760-38-8 |
Source


|
| Record name | (2,4-Difluorophenyl)-2-oxazolylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,4-Difluorophenyl)(1,3-oxazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(2-Methylpropoxy)methyl]piperidine](/img/structure/B1325331.png)









